IM-54 vs. MS-1: Reduced Cytotoxicity and Kinase Off-Target Activity
IM-54 was developed as an optimized successor to the bisindolylmaleimide MS-1. While both compounds inhibit H2O2-induced necrosis, MS-1 exhibits cytotoxicity and inhibitory activity toward multiple kinases at high concentrations [1]. IM-54 retains comparable necrosis-inhibitory potency but with greatly reduced cytotoxicity, representing a functional improvement in experimental selectivity [1].
| Evidence Dimension | Necrosis inhibition potency and off-target cytotoxicity |
|---|---|
| Target Compound Data | Strong inhibition of H2O2-induced necrosis, comparable to MS-1; greatly reduced cytotoxicity |
| Comparator Or Baseline | MS-1 (bisindolylmaleimide derivative) exhibits comparable necrosis inhibition but with cytotoxicity and multi-kinase inhibitory activity at high concentrations |
| Quantified Difference | Comparable necrosis inhibition potency with significantly reduced cytotoxicity |
| Conditions | Comparative analysis from SAR development studies; H2O2-induced necrosis models |
Why This Matters
Procurement of IM-54 over MS-1 reduces the risk of off-target cytotoxicity and kinase-mediated signaling artifacts in necrosis-focused experiments.
- [1] Dodo K, Shimizu T, Sasamori J, Aihara K, Terayama N, Nakao S, Iuchi K, Takahashi M, Sodeoka M. Indolylmaleimide Derivative IM-17 Shows Cardioprotective Effects in Ischemia-Reperfusion Injury. ACS Med Chem Lett. 2018 Jan 29;9(3):182-187. doi: 10.1021/acsmedchemlett.7b00454. View Source
